![molecular formula C15H16N2O6 B3104310 Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate CAS No. 147194-10-3](/img/structure/B3104310.png)
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Overview
Description
This compound is a derivative of pyrrolidinedione with a benzyloxy carbonyl amino group attached . It has a molecular weight of 338.36 . The IUPAC name is 3,3’-((2-(((benzyloxy)carbonyl)amino)ethyl)azanediyl)dipropionic acid .
Molecular Structure Analysis
The compound contains a carbonyl group, which gives it a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The compound likely undergoes reactions typical of carbonyl compounds. For instance, it may undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom of the carbonyl group . It may also participate in reduction reactions, converting electron-withdrawing functions into electron-donating groups .Scientific Research Applications
Chemical Modifications and Biological Activities
- Studies on various chemical compounds, including those related to ethyl and carbonyl groups, often focus on their potential applications in creating new materials or understanding biological mechanisms. For example, research on the esterification of hyaluronan demonstrates how chemical modifications can yield materials with diverse biological properties, indicating a similar potential for the compound through chemical synthesis or modification approaches (Campoccia et al., 1998).
Catalytic Reduction and Synthesis
- Catalytic reduction processes, including those involving carbonyl compounds, are critical in synthesizing a wide range of chemicals. The synthesis and functionalization of aromatic compounds, for instance, can lead to the development of novel drugs or materials with unique properties. This underscores the potential utility of ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate in various synthetic and catalytic applications (Tafesh & Weiguny, 1996).
Biomolecular Interactions
- The interaction of specific chemical groups with biological molecules can inform drug development and therapeutic strategies. For example, research into the covalent immobilization of proteins on carbon nanotubes highlights the complexity of such interactions and the importance of understanding the chemical nature of these attachments. This suggests that the detailed study of the reactivity and binding of compounds like ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate could provide insights into new biochemical methods or therapeutic approaches (Gao & Kyratzis, 2008).
Future Directions
The future directions for this compound could involve its use in the synthesis of pharmaceuticals or other organic compounds. For instance, it could be used in the development of new organoboron reagents for Suzuki-Miyaura coupling reactions . Additionally, it could be used in the synthesis of new compounds with potential biological activity .
properties
IUPAC Name |
ethyl 2,5-dioxo-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSFFUCZKXTGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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